

Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with Feniralstat

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Compound of Interest

Compound Name: *Feniralstat*

Cat. No.: *B10854778*

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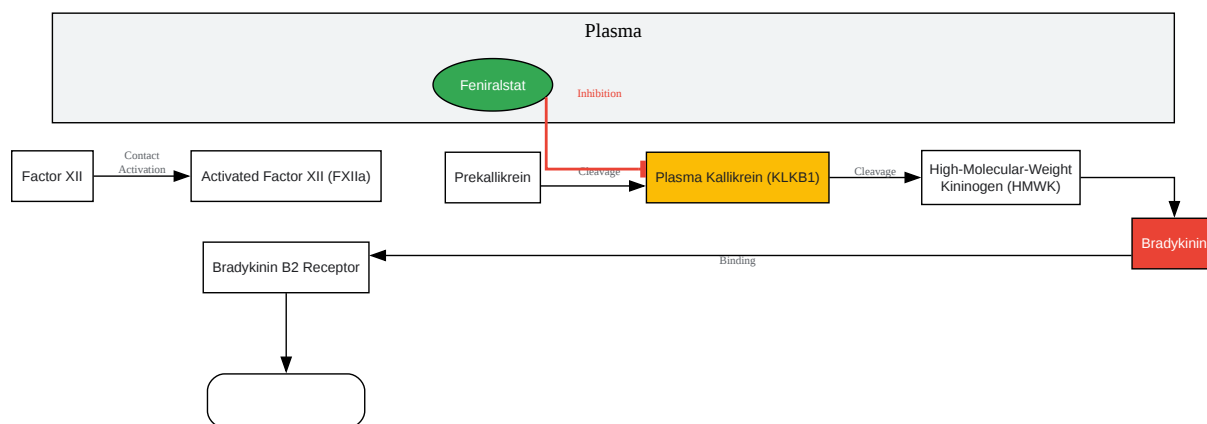
Introduction

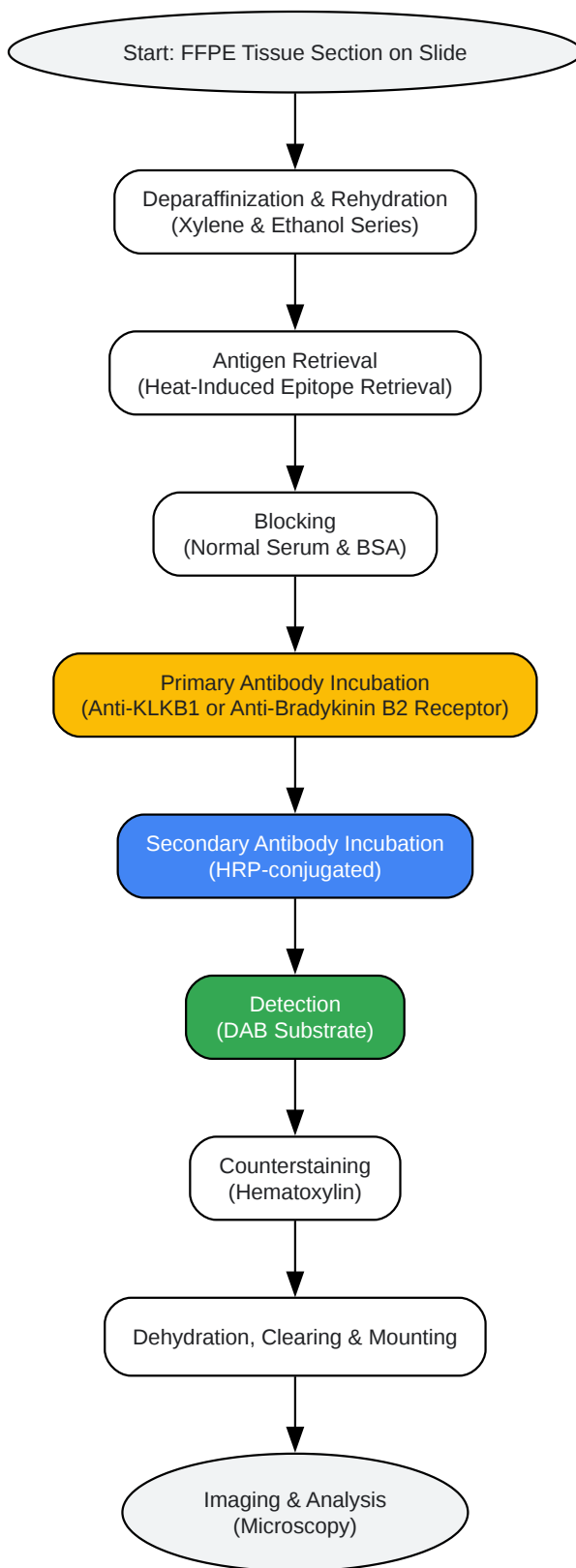
Feniralstat is a potent and selective small molecule inhibitor of plasma kallikrein (KLKB1), a key enzyme in the kallikrein-kinin system.[1] Dysregulation of this system, leading to excessive bradykinin production, is the underlying cause of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent and unpredictable swelling attacks.[2][3] **Feniralstat** is developed for the prophylactic treatment of HAE attacks by directly inhibiting plasma kallikrein and thereby preventing the overproduction of bradykinin.[1]

These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with **Feniralstat**. The primary targets for IHC analysis are plasma kallikrein (KLKB1), the direct target of **Feniralstat**, and the bradykinin B2 receptor, a key mediator of bradykinin's pro-inflammatory and vasoactive effects. These protocols are designed to assist researchers in visualizing and quantifying the expression and localization of these key proteins in relevant tissues, such as skin and other tissues affected by angioedema.

Signaling Pathway of the Kallikrein-Kinin System and Feniralstat's Mechanism of Action

The diagram below illustrates the central role of plasma kallikrein in the generation of bradykinin and the mechanism by which **Feniralstat** exerts its therapeutic effect.





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